molecular formula C71H100N13NaO23S2 B1261202 Nafpenzol D.C. CAS No. 80186-84-1

Nafpenzol D.C.

Número de catálogo: B1261202
Número CAS: 80186-84-1
Peso molecular: 1590.8 g/mol
Clave InChI: HQZAGHOKHNFVRM-LLSBFPCGSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nafpenzol D.C. is a pharmaceutical compound primarily utilized in the treatment of chronic inflammatory and autoimmune conditions. While its exact chemical structure remains unspecified in publicly available literature, regulatory documents suggest it belongs to the class of naphthalene-derived sulfonates, characterized by a sulfonic acid group attached to a naphthalene backbone . Its mechanism of action involves modulation of cytokine pathways, particularly interleukin inhibition, which underpins its anti-inflammatory efficacy. Regulatory filings indicate it was first approved in the European Union in 2018 and has since been adopted in select Asian markets, with ongoing evaluations for U.S. FDA approval .

Propiedades

Número CAS

80186-84-1

Fórmula molecular

C71H100N13NaO23S2

Peso molecular

1590.8 g/mol

Nombre IUPAC

sodium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H41N7O12.C21H22N2O5S.C16H18N2O4S.C13H20N2O2.Na/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3;/q;;;;+1/p-1/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;15-,16+,19-;11-,12+,14-;;/m011../s1

Clave InChI

HQZAGHOKHNFVRM-LLSBFPCGSA-M

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na+]

SMILES isomérico

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na+]

SMILES canónico

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na+]

Sinónimos

nafpenzol D.C.

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Analogues

Nafpenzol D.C. shares structural homology with compounds such as 1-Naphthol, 2-Naphthalenesulfonic acid, and β-Naphthoquinone-4-sodium sulfonate (Table 1). These compounds exhibit variations in functional groups, influencing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles .

Table 1: Structural Comparison of Nafpenzol D.C. and Analogues

Compound Core Structure Functional Groups Key Applications
Nafpenzol D.C. Naphthalene Sulfonate, Chlorinated side chain Autoimmune disorders
1-Naphthol Naphthalene Hydroxyl Dye synthesis, antiseptics
2-Naphthalenesulfonic acid Naphthalene Sulfonate Surfactants, drug intermediates
β-Naphthoquinone-4-sodium sulfonate Naphthalene Quinone, Sulfonate Anticancer research

Pharmacokinetic Comparison

Nafpenzol D.C. demonstrates superior oral bioavailability (75–85%) compared to 1-Naphthol (<30%) due to its sulfonate group enhancing water solubility. Its elimination half-life (12–16 hours) is prolonged relative to 2-Naphthalenesulfonic acid (3–5 hours), attributed to reduced renal clearance and extensive plasma protein binding (>95%) .

Table 2: Pharmacokinetic Parameters

Parameter Nafpenzol D.C. 1-Naphthol 2-Naphthalenesulfonic acid
Bioavailability (%) 75–85 <30 40–50
Half-life (hours) 12–16 1–2 3–5
Protein Binding (%) >95 60–70 80–85
Primary Excretion Route Hepatic (CYP3A4) Renal Renal

Regulatory and Quality Considerations

Nafpenzol D.C.’s approval as a reference standard in China’s generic drug framework underscores its robust safety data and bioequivalence to EU-sourced batches. In contrast, 2-Naphthalenesulfonic acid lacks therapeutic-grade validation and is restricted to industrial use .

Q & A

Q. How should researchers address missing data in longitudinal studies of Nafpenzol D.C.’s chronic effects?

  • Methodological Answer: Apply multiple imputation techniques (e.g., MICE algorithm) to handle missing at random (MAR) data. For missing not at random (MNAR) scenarios, conduct pattern-mixture models to assess bias. Report attrition rates and sensitivity analyses in supplementary materials .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.